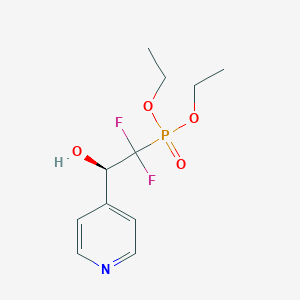![molecular formula C11H8N4O B2583164 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde CAS No. 924819-85-2](/img/structure/B2583164.png)
7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds known as quinoline derivatives . It serves as a key synthetic intermediate for the synthesis of novel medicinally valuable compounds . The tetrazole group in this compound has been considered analogous to the carboxylic group as a pharmacophore .
Synthesis Analysis
The synthesis of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde involves reacting it with thiosemicarbazide to give the appropriate thiosemicarbazone . This compound is then reacted with different α-halocarbonyl compounds such as phenacyl bromide, hydrazonoyl chlorides, and α-chloroacetic acid to afford thiazoles, aryldiazenylthiazoles, and thiazolidin-4-one, respectively .Molecular Structure Analysis
The molecular structure of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde has been confirmed by spectral and elemental analyses . The compound’s 1H NMR spectrum shows signals at δ = 1.36 (t, 3H, J = 8.0 Hz, CH2–CH3), 2.89 (q, 2H, J = 8.0 Hz, CH2–CH3), 7.59–7.78 (m, 2H, Ar–H), 8.52 (s, 1H, Ar–H), 8.64 (s, 1H, Ar–H), 10.54 (s, 1H, CHO) ppm .Chemical Reactions Analysis
7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde can undergo several chemical reactions. For instance, it can react with thiosemicarbazide to form thiosemicarbazone . This compound can then react with different α-halocarbonyl compounds to form thiazoles, aryldiazenylthiazoles, and thiazolidin-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde include a melting point determined using a digital Gallen-Kamp MFB-595 instrument . Its IR spectra were recorded on a Schimadzu FTIR 440 spectrometer using KBr pellets . Its mass spectra were performed at 70 eV on an MS-50 Kratos (A.E.I.) spectrometer provided with a data system .科学的研究の応用
Synthesis of Novel Derivatives
7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde has been a precursor in the synthesis of various novel compounds. Radini (2016) reported its reaction with thiosemicarbazide to produce thiosemicarbazone, which further reacted with α-halocarbonyl compounds to yield a series of derivatives like thiazoles, aryldiazenylthiazoles, and thiazolidin-4-ones. These compounds were characterized by spectral and elemental analyses, indicating a wide potential for creating new molecular structures Radini, 2016.
Anticonvulsant Activity
The compound has been utilized in the synthesis of derivatives with potential anticonvulsant properties. For example, a study by Wagle, Adhikari, and Kumari (2009) synthesized 4-styryltetrazolo[1,5-a]quinoxalines and [1,2,4]triazolo[4,3-a]quinoxalines, starting from a related compound, 4-methyltetrazolo[1,5-a]quinoxaline. Some of these compounds exhibited promising anticonvulsant results in in vivo studies Wagle et al., 2009.
Cytotoxic Properties for Cancer Treatment
The cytotoxic properties of novel quinoline derivatives bearing a 1,2,4-triazole or benzotriazole moiety have been explored. A study by Korcz, Sa̧czewski, Bednarski, and Kornicka (2018) found that certain benzotriazole-containing quinolines showed pronounced cancer cell growth inhibitory effects, presenting potential as anticancer agents Korcz et al., 2018.
Application in Microwave-Assisted Synthesis
Adhikari, Kalluraya, Sujith, Gouthamchandra, and Mahmood (2012) utilized 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde in microwave-assisted synthesis to create novel thiazolidinone analogues. This process demonstrated the compound's utility in efficient and rapid synthesis methodologies Adhikari et al., 2012.
Electrochemical and Spectroscopic Characterization
Quinolinecarbaldehydes, including 7-methyltetrazoloquinolines, have been synthesized and characterized for their electrochemical and spectroscopic properties. A study by Wantulok et al. (2020) presented new insights into the synthesis and properties of these compounds, emphasizing their potential in various scientific applications Wantulok et al., 2020.
Review of Tetrazoloquinolines
A comprehensive review by Khidre, Ameen, and Salem (2020) summarized the synthesis, reactions, and biological activities of tetrazolo[1,5-a]quinoline derivatives, highlighting the broad spectrum of applications these compounds hold in scientific research Khidre et al., 2020.
特性
IUPAC Name |
7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c1-7-2-3-10-8(4-7)5-9(6-16)11-12-13-14-15(10)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOCICMMELPZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=N3)C(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)
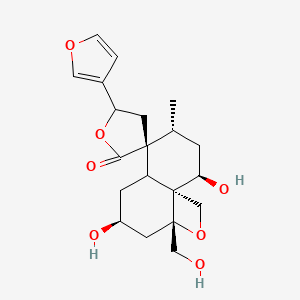

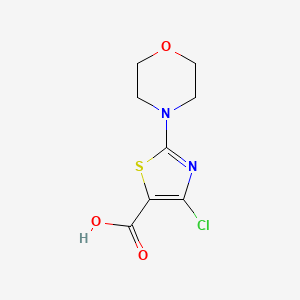


![2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2583097.png)
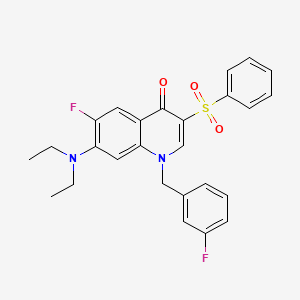

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)
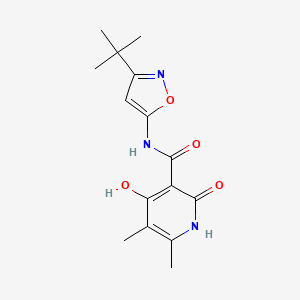
![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)
